1-(4-Chlorophenyl)-4-methoxypiperidine
Description
1-(4-Chlorophenyl)-4-methoxypiperidine is a piperidine derivative featuring a 4-chlorophenyl group at the 1-position and a methoxy group at the 4-position. For instance, 1-(3-bromophenyl)-4-methoxypiperidine, a brominated analog, is synthesized via microwave-assisted methods with moderate yields (53%) , suggesting similar synthetic challenges for the chloro-substituted variant.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-methoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-6-8-14(9-7-12)11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUKICAEIDZTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Halogen-Substituted Piperidines
- 1-(3-Bromophenyl)-4-methoxypiperidine: Structure: Differs by a 3-bromo substituent instead of 4-chloro. Synthesis: Microwave-assisted reaction with thionyl chloride and THF under N₂, yielding 53% crude product . Activity: Not explicitly reported, but brominated analogs often exhibit enhanced lipophilicity and altered receptor binding compared to chloro derivatives.
- Otenabant Hydrochloride (PC-42724): Structure: Contains a 4-chlorophenyl group and a purine-piperidine core. Activity: Targets cannabinoid receptors, highlighting the role of chloroaryl groups in receptor affinity .
Table 1: Halogen-Substituted Piperidine Derivatives
Table 2: Substituent Effects on Bioactivity
Pharmacological Potential
- CYP51 Enzyme Inhibitors: Pyridine-piperazine hybrids (UDO and UDD) inhibit CYP51 in Trypanosoma cruzi with efficacy comparable to posaconazole . Though structurally distinct (piperazine vs. piperidine), their chloroaryl groups highlight the importance of halogenation in enzyme targeting.
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